
Conrauinone A
Description
Conrauinone A is a geranylated isoflavone isolated from the stem barks of Millettia conraui . It belongs to a class of natural products characterized by a flavonoid backbone modified with a geranyl group, a prenyl side chain that enhances lipophilicity and influences bioactivity .
Propriétés
Numéro CAS |
202659-55-0 |
---|---|
Formule moléculaire |
C24H22O8 |
Poids moléculaire |
438.43 |
Synonymes |
5,6-Dimethoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Conrauinone A shares structural and functional similarities with other geranylated isoflavones and rotenoids. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings
Structural Differentiation: The position of the geranyl group (e.g., C7 in Griffonianone D vs. C6 in this compound, if applicable) critically affects bioactivity. For instance, 7-O-geranyl-6-methoxypseudobaptigenin’s α-glucosidase inhibition is attributed to its C6 methoxy and C7 geranyl groups , whereas this compound’s lack of activity may stem from alternative substitutions. Methoxy groups enhance inhibitory effects in α-glucosidase assays, as seen in 5-methoxydurmillone , but their absence in this compound might explain its inactivity.
This highlights the role of specific substituents (e.g., methoxy, hydroxyl) in driving bioactivity.
However, its natural occurrence in Millettia conraui suggests biosynthetic pathways distinct from those of Xeroderris-derived compounds .
Contradictions and Gaps: While some geranylated isoflavones (e.g., compound 1) are bioactive, others like this compound and 7-O-geranylformononetin remain inactive in reported assays . This implies that minor structural variations (e.g., methoxy placement, geranyl chain length) disproportionately impact function.
Q & A
Q. What are the validated methods for isolating and characterizing Conrauinone A from natural sources?
Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Structural characterization employs spectroscopic methods such as NMR, MS, and X-ray crystallography. Researchers must validate purity using orthogonal techniques (e.g., TLC, HPLC-DAD) to ensure reproducibility .
Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?
Experimental design should include dose-response curves, positive/negative controls, and replication to account for variability. Use cell lines or enzyme systems relevant to the hypothesized mechanism (e.g., cancer cell lines for cytotoxicity assays). Ensure blinding during data collection to minimize bias, and apply statistical tests (e.g., ANOVA) to confirm significance .
Q. What are the key challenges in synthesizing this compound, and how can they be addressed?
Challenges include stereochemical complexity and low yields. Methodologies like retrosynthetic analysis, chiral catalysis, and microwave-assisted synthesis can improve efficiency. Characterization of intermediates via LC-MS or IR spectroscopy ensures fidelity to the target structure .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
Conduct a systematic review (following Cochrane guidelines) to aggregate existing evidence, assess study quality, and identify confounders (e.g., varying experimental conditions). Use meta-analysis to quantify effect sizes, and validate findings through independent replication or orthogonal assays (e.g., CRISPR-based gene editing to confirm targets) .
Q. What strategies are effective for elucidating this compound’s pharmacokinetic properties in preclinical models?
Employ LC-MS/MS for quantitative analysis of plasma/tissue samples. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption, distribution, and clearance. Integrate in silico tools (e.g., PBPK modeling) to predict human pharmacokinetics .
Q. How can researchers optimize this compound’s bioavailability for therapeutic applications?
Explore formulation strategies like nanoencapsulation or prodrug design. Assess solubility enhancements via co-crystallization or lipid-based carriers. Validate improvements using in vivo models with pharmacokinetic/pharmacodynamic (PK/PD) endpoints .
Q. What computational approaches are robust for predicting this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers address variability in this compound’s bioactivity across different experimental models?
Standardize protocols (e.g., cell culture conditions, dosing intervals) and use harmonized reference materials. Perform cross-model validation (e.g., compare 2D vs. 3D cell cultures or murine vs. primate models) to identify model-specific biases .
Methodological and Collaborative Questions
Q. What frameworks are recommended for integrating multi-omics data in this compound research?
Use systems biology approaches, such as pathway enrichment analysis (e.g., KEGG, Reactome) and network pharmacology, to link transcriptomic/proteomic data to bioactivity. Employ machine learning (e.g., random forests) for biomarker discovery .
Q. How can interdisciplinary teams enhance the rigor of this compound studies?
Collaborate with statisticians for robust experimental design, bioinformaticians for data integration, and synthetic chemists for analog development. Regular peer review of protocols and pre-registration of studies reduce bias .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Use non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply mixed-effects models for longitudinal data and Bayesian frameworks for uncertainty quantification. Report confidence intervals and effect sizes to contextualize findings .
Q. How should researchers report negative or inconclusive results in this compound studies?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish in preprint repositories or journals specializing in negative results (e.g., PLOS ONE). Transparently document experimental conditions to aid meta-analyses .
Ethical and Reproducibility Considerations
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.